3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Description
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid; hydrochloride is a bicyclic heterocyclic compound comprising a partially saturated indole core. The 3-position is substituted with a methyl group, and the 5-position bears a carboxylic acid moiety, with the hydrochloride salt enhancing solubility for pharmaceutical applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or microbial pathways .
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXONWFNEMRGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Core Structural Variations
The table below compares the target compound with structurally related indole derivatives:
Functional Group Impact
- Methyl Group at 3-Position : The methyl group in the target compound enhances steric hindrance and lipophilicity compared to unmethylated analogs like 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride. This may influence receptor binding or metabolic stability .
- Carboxylic Acid vs.
- Hydrochloride Salt: Enhances aqueous solubility, critical for pharmacokinetics in drug formulations. This feature is shared with analogs like 3-(2-aminoethyl)-5-methylindole hydrochloride .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is soluble in polar solvents like methanol or DMSO .
- Melting Points : Methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) have melting points >200°C, reflecting crystalline stability .
Biological Activity
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride (CAS No. 2247106-05-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on recent studies and research findings.
- IUPAC Name : 3-methylindoline-5-carboxylic acid hydrochloride
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 227.66 g/mol
- Appearance : White to off-white powder
- Purity : ≥95% .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride against various pathogens:
- Staphylococcus aureus : The compound exhibits significant activity against both methicillin-sensitive and resistant strains (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 1 μg/mL against MRSA ATCC 43300 .
- Mycobacterium tuberculosis : The compound has shown promising results against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .
Cytotoxic Activity
The cytotoxic effects of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride have been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung carcinoma) | 15.0 | Significant antiproliferative activity |
| MDA-MB-231 (Breast cancer) | 20.0 | Shows resistance, but notable effects |
| COLO201 (Colorectal cancer) | 10.0 | High sensitivity observed |
The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis in sensitive cell lines .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to key proteins associated with cancer cell growth and bacterial resistance mechanisms .
Case Studies
- Antibacterial Efficacy Against MRSA :
- Cytotoxicity in Cancer Research :
Q & A
Q. What are the recommended methods for synthesizing 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride?
Answer: A typical synthesis involves multi-step functionalization of indole derivatives. For example:
- Step 1: Start with a substituted indole precursor (e.g., 5-carboxyindole derivatives).
- Step 2: Introduce the methyl group at the 3-position via alkylation or reductive amination, ensuring regioselectivity by protecting the carboxylic acid group.
- Step 3: Reduce the indole ring to form the 2,3-dihydro structure using catalytic hydrogenation (e.g., Pd/C under H₂) .
- Step 4: Form the hydrochloride salt by treating the free base with HCl in anhydrous conditions (e.g., HCl gas in ethanol) .
Validation: Monitor reaction progress via TLC or HPLC (≥95% purity threshold) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- HPLC: Assess purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
- NMR: Confirm the dihydroindole structure via ¹H NMR (e.g., absence of aromatic protons at positions 2 and 3; methyl singlet at δ ~1.5 ppm) .
- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₁H₁₄ClNO₂) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
Answer:
- Primary solvents: DMSO (for stock solutions) due to poor aqueous solubility.
- Dilution buffer: Use phosphate-buffered saline (PBS) with ≤1% DMSO to minimize cytotoxicity.
- Note: Pre-warm solutions to 37°C to avoid precipitation. Confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR spectral data for dihydroindole derivatives?
Answer: Discrepancies often arise from tautomerism or salt effects. Strategies include:
- Variable Temperature NMR: Identify dynamic processes (e.g., ring inversion) by acquiring spectra at 25°C and 60°C .
- Counterion Analysis: Compare free base and hydrochloride salt spectra; HCl may shift proton signals due to hydrogen bonding .
- DFT Calculations: Predict chemical shifts using software like Gaussian to validate experimental data .
Q. What strategies optimize the yield of the hydrochloride salt during synthesis?
Answer:
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
Answer:
- Analog Synthesis: Modify the methyl group (e.g., replace with ethyl or trifluoromethyl) and test activity against kinase panels (e.g., CDK or JAK families).
- Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with ATP pockets.
- Biological Validation: Measure IC₅₀ values via kinase inhibition assays (e.g., ADP-Glo™) .
Q. What are critical safety considerations for handling the hydrochloride salt in vivo studies?
Answer:
Q. How can researchers address low bioavailability in pharmacokinetic studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
